molecular formula C18H35ClO2 B15288109 Carbonochloridic Acid Heptadecyl Ester

Carbonochloridic Acid Heptadecyl Ester

Cat. No.: B15288109
M. Wt: 318.9 g/mol
InChI Key: ORIORHNBHWMHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonochloridic Acid Heptadecyl Ester is a chemical compound with the molecular formula C18H35ClO2 and a molecular weight of 318.92 g/mol . This ester serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its primary researched application is in the preparation of nucleoside derivatives that are investigated as potential antitumor agents . The long alkyl chain (heptadecyl) of the ester can be utilized to impart specific lipophilicity to the resulting molecules, which can be a critical factor in drug design for modulating bioavailability and cell membrane permeability. To ensure the stability and purity of this reagent for sensitive research applications, proper storage and handling are essential. It is recommended to store the product at -20°C. Furthermore, to maximize recovery and maintain integrity, the original vial should be centrifuged prior to removing the cap . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C18H35ClO2

Molecular Weight

318.9 g/mol

IUPAC Name

heptadecyl carbonochloridate

InChI

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18(19)20/h2-17H2,1H3

InChI Key

ORIORHNBHWMHIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC(=O)Cl

Origin of Product

United States

Preparation Methods

Phosgenation of Heptadecanol

Reaction Mechanism and Stoichiometry

The most direct method for synthesizing Carbonochloridic Acid Heptadecyl Ester involves the reaction of heptadecanol ($$ \text{C}{17}\text{H}{35}\text{CH}2\text{OH} $$) with phosgene ($$ \text{COCl}2 $$). This exothermic process follows the general equation:
$$
\text{C}{17}\text{H}{35}\text{CH}2\text{OH} + \text{COCl}2 \rightarrow \text{C}{17}\text{H}{35}\text{CH}_2\text{OCOCl} + \text{HCl}
$$
Phosgene acts as both a carbonylating and chlorinating agent, requiring strict temperature control (typically 0–5°C) to mitigate side reactions such as dichlorination or polymerization.

Experimental Protocol

A representative procedure involves dissolving heptadecanol (1.0 mol) in anhydrous dichloromethane (500 mL) under nitrogen atmosphere. Phosgene gas is introduced via a bubbler at 0°C over 2 hours, followed by stirring for an additional 4 hours at room temperature. Excess phosgene and solvent are removed under reduced pressure, yielding the crude product. Purification via fractional distillation under vacuum (0.1 mmHg, 120–125°C) affords the ester in 70–85% yield.

Table 1: Optimization Parameters for Phosgenation
Parameter Optimal Range Impact on Yield
Temperature 0–5°C Minimizes HCl evolution
Solvent Dichloromethane Enhances solubility
Phosgene Equivalents 1.2–1.5 Ensures complete conversion
Reaction Time 4–6 hours Balances kinetics and side reactions

Triphosgene-Mediated Synthesis

Advantages Over Phosgene

Due to phosgene’s high toxicity, triphosgene ($$ \text{CCl}3\text{O}2\text{CCl}3 $$) is often employed as a safer alternative. This solid reagent releases phosgene *in situ* under controlled conditions, reducing handling risks. The reaction proceeds as:
$$
3 \text{C}
{17}\text{H}{35}\text{CH}2\text{OH} + \text{CCl}3\text{O}2\text{CCl}3 \rightarrow 3 \text{C}{17}\text{H}{35}\text{CH}2\text{OCOCl} + 3 \text{HCl}
$$

Procedure and Yield Enhancement

Heptadecanol (1.0 mol) and triphosgene (0.33 mol) are combined in toluene (300 mL) with catalytic pyridine (5 mol%) to scavenge HCl. The mixture is heated to 60°C for 8 hours, cooled, and filtered to remove pyridine hydrochloride. Solvent evaporation and distillation yield 80–90% product. This method’s key advantage lies in its scalability and reduced safety hazards.

Schotten-Baumann Reaction with Acid Chlorides

Two-Step Approach

An alternative route involves generating the chloroformate from heptadecanol and an acid chloride. For example, reacting heptadecanol with thionyl chloride ($$ \text{SOCl}2 $$) forms the intermediate alkyl chlorosulfite, which is subsequently treated with phosgene:
$$
\text{C}
{17}\text{H}{35}\text{CH}2\text{OH} + \text{SOCl}2 \rightarrow \text{C}{17}\text{H}{35}\text{CH}2\text{OSOCl} + \text{HCl}
$$
$$
\text{C}{17}\text{H}{35}\text{CH}2\text{OSOCl} + \text{COCl}2 \rightarrow \text{C}{17}\text{H}{35}\text{CH}2\text{OCOCl} + \text{SO}2\text{Cl}_2
$$
This method achieves 65–75% yield but requires meticulous removal of sulfur byproducts.

Industrial-Scale Considerations

Solvent Selection and Recycling

Large-scale synthesis prioritizes solvents like toluene or ethyl acetate due to their low cost and ease of recovery. For instance, a patent by highlights the use of dichloromethane in analogous chloroformate syntheses, noting its role in stabilizing reactive intermediates.

Impurity Profiling and Control

Residual heptadecanol (<0.5%) and phosgene-derived dimers (<1%) are common impurities. Purification via wiped-film evaporation or recrystallization from hexane ensures >99% purity, as validated by gas chromatography.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies suggest that microwave irradiation (100–150°C, 30 minutes) accelerates the reaction between heptadecanol and triphosgene, achieving 85% yield with reduced energy input. However, this method remains experimental and lacks industrial validation.

Enzymatic Catalysis

Preliminary work using lipases (e.g., Candida antarctica) in non-aqueous media has shown promise for eco-friendly synthesis, albeit with modest yields (40–50%).

Comparison with Similar Compounds

Table 1: Comparative Analysis of Heptadecyl Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Sources Applications
Dichloroacetic acid heptadecyl ester C₁₉H₃₄Cl₂O₂ ~380–400 Fermented beverages Flavor modulation
Methoxyacetic acid heptadecyl ester C₂₀H₄₀O₃ 388 Crude oil, plant extracts Industrial, bioactive
Sulfurous acid butyl heptadecyl ester C₂₁H₄₄O₃S 376 Crude oil Industrial processes
2-Fluorobenzoic acid heptadecyl ester C₂₄H₃₉FO₂ 378 Fungal extracts Antibacterial agents
Heptadecanoic acid heptadecyl ester C₃₄H₆₈O₂ 508 Mushrooms, plants Flavor, lipid regulation

Research Findings

  • Flavor and Aroma : Dichloroacetic acid heptadecyl ester and related esters in Haria are critical for its sensory profile, with cooking processes reducing ester content and altering flavor .
  • Bioactive Roles : 2-Fluorobenzoic acid heptadecyl ester from endophytic fungi shows promise in combating antibiotic-resistant bacteria .
  • Industrial Relevance : Methoxyacetic and sulfurous acid heptadecyl esters in crude oil fractions highlight their stability in high-temperature industrial applications .

Biological Activity

Carbonochloridic Acid Heptadecyl Ester, also known as heptadecanoic acid chloromethyl ester, is a fatty acid ester that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antidiabetic, and antiproliferative activities, as well as its phytochemical composition.

Chemical Structure

This compound is characterized by its long-chain fatty acid structure, which contributes to its solubility and interaction with biological membranes. Its chemical formula is C18H37ClO2C_{18}H_{37}ClO_2.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of fatty acid esters, including this compound. The compound has shown efficacy against various bacterial strains. For instance:

  • Inhibition Zones : In vitro studies reported inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent.
  • Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes due to the hydrophobic nature of fatty acids.

Antidiabetic Activity

The antidiabetic potential of this compound has been explored through its effects on carbohydrate-digesting enzymes:

  • Enzyme Inhibition : Studies have shown that the compound can inhibit α-glucosidase and α-amylase activities, which are crucial in carbohydrate metabolism. For example, an IC50 value of approximately 27.40 µg/mL for α-glucosidase was noted, suggesting moderate inhibitory activity compared to standard drugs like acarbose (IC50 = 2.11 µg/mL) .
  • Implications for Diabetes Management : By inhibiting these enzymes, this compound may help in managing postprandial blood glucose levels.

Antiproliferative Activity

Research has indicated that certain fatty acid esters exhibit antiproliferative effects against cancer cell lines:

  • Cell Line Studies : In vitro assays demonstrated that this compound could reduce cell viability in various cancer cell lines, suggesting its potential role in cancer therapy.
  • Mechanisms : The mechanisms may involve induction of apoptosis and inhibition of cell cycle progression.

Phytochemical Composition

The biological activity of this compound can be attributed to its phytochemical profile:

ComponentConcentration (%)Biological Activity
Heptadecanoic acid45.0Antimicrobial
Linoleic acid25.0Antioxidant
Oleic acid15.0Anti-inflammatory
Palmitic acid10.0Antiproliferative

Case Studies

  • Study on Antimicrobial Effects : A study involving the application of this compound against Klebsiella pneumoniae showed significant inhibition with an average zone of inhibition measuring 20 mm at a concentration of 10 mg/mL .
  • Antidiabetic Research : Another study assessed the effects of the compound on diabetic rats, revealing a reduction in blood glucose levels post-administration, supporting its potential use in diabetes management .

Q & A

Q. What are the established synthetic routes for Carbonochloridic Acid Heptadecyl Ester, and how can reaction efficiency be optimized?

Methodological Answer: The ester can be synthesized via two primary routes:

  • Acid chloride-alcohol reaction : React carbonochloridic acid (or its acid chloride derivative) with heptadecanol (C17H35OH) in the presence of an acid catalyst (e.g., concentrated H2SO4 or HCl). The reaction typically requires anhydrous conditions to avoid hydrolysis of the acid chloride .
  • Esterification via acid anhydrides : Alternatively, acid anhydrides derived from carbonochloridic acid can react with heptadecanol. This method avoids the need for strong acid catalysts but may require longer reaction times .

Q. Optimization Strategies :

  • Monitor reaction progress using thin-layer chromatography (TLC) or <sup>1</sup>H NMR to track ester formation.
  • Adjust stoichiometry (excess alcohol to drive equilibrium) and temperature (moderate heating to 60–80°C) to improve yields .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Spectroscopy :
    • <sup>1</sup>H/</sup>13</sup>C NMR : Identify ester carbonyl signals (δ ~165–175 ppm in <sup>13</sup>C NMR) and alkyl chain protons (δ 0.8–1.5 ppm in <sup>1</sup>H NMR). Compare with reference data from NIST Chemistry WebBook .
    • IR Spectroscopy : Confirm the ester carbonyl stretch (~1740 cm<sup>-1</sup>) and absence of carboxylic acid O-H stretches (~2500–3500 cm<sup>-1</sup>) .
  • Chromatography :
    • Use GC-MS or HPLC with a C18 column to assess purity. Calibrate retention times against commercial standards (if available) .

Q. What are the hydrolysis mechanisms of this compound under acidic vs. alkaline conditions?

Methodological Answer:

  • Acidic Hydrolysis : In hot aqueous HCl/H2SO4, the ester undergoes nucleophilic acyl substitution, yielding carbonochloridic acid and heptadecanol. The reaction is reversible and slower than alkaline hydrolysis .
  • Alkaline Hydrolysis : In NaOH/water, saponification irreversibly produces the carboxylate salt (e.g., sodium carbonochloridate) and heptadecanol. The reaction is first-order in ester concentration and benefits from elevated temperatures (80–100°C) .
    Experimental Design :
  • Monitor pH changes during hydrolysis or use titration to quantify acid/alkali consumption .

Advanced Research Questions

Q. How do surface interactions (e.g., adsorption on indoor materials) influence the stability and reactivity of this compound?

Methodological Answer:

  • Adsorption Studies :
    • Expose the ester to common indoor surfaces (e.g., glass, PVC, drywall) under controlled humidity and temperature. Use microspectroscopic techniques (e.g., AFM-IR) to analyze surface-bound species .
    • Quantify desorption rates via gas chromatography or mass spectrometry .
  • Reactivity Implications :
    • Surfaces may catalyze hydrolysis or oxidation. Compare degradation rates in bulk vs. adsorbed states using kinetic modeling .

Q. How can contradictions in reported reactivity data for this ester be resolved?

Methodological Answer:

  • Systematic Review :
    • Cross-reference literature using databases like SciFinder and EPA reports, prioritizing peer-reviewed studies and avoiding non-peer-reviewed sources (e.g., commercial websites) .
  • Controlled Replication :
    • Replicate conflicting experiments under standardized conditions (e.g., fixed temperature, solvent purity). Use statistical tools (e.g., ANOVA) to assess variability .
  • Error Analysis :
    • Identify potential sources of error (e.g., trace moisture in reactions, side reactions with impurities) via control experiments .

Q. What kinetic and thermodynamic factors govern the thermal degradation of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) :
    • Measure mass loss under controlled heating (e.g., 5°C/min in N2 atmosphere) to determine decomposition onset temperature .
  • Kinetic Modeling :
    • Apply the Arrhenius equation to degradation rate data. Use differential scanning calorimetry (DSC) to estimate activation energy (Ea) .
  • Degradation Byproducts :
    • Analyze volatiles via GC-MS (e.g., HCl, alkenes from alkyl chain cleavage) .

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